molecular formula C22H26N2O2 B13859359 N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine

N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine

Cat. No.: B13859359
M. Wt: 350.5 g/mol
InChI Key: LORCZHVENHKRFS-UHFFFAOYSA-N
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Description

N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine is a complex organic compound that features a piperidine ring, a benzofuran moiety, and a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through cyclization reactions involving appropriate precursors, while the piperidine ring is often introduced via hydrogenation or cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and benzofuran moieties may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzofuran-containing molecules, such as:

  • N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine
  • 4-methylpiperidine
  • Benzofuran derivatives .

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C22H26N2O2/c1-16-21(15-24-14-17-6-3-2-4-7-17)26-20-9-5-8-19(22(16)20)25-18-10-12-23-13-11-18/h2-9,18,23-24H,10-15H2,1H3

InChI Key

LORCZHVENHKRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)CNCC4=CC=CC=C4

Origin of Product

United States

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